molecular formula C11H9NOS2 B3037072 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol CAS No. 431067-90-2

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol

Cat. No.: B3037072
CAS No.: 431067-90-2
M. Wt: 235.3 g/mol
InChI Key: PTKQXUOEYIWAAT-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol is a synthetic organic compound featuring the benzothiazole core, a structure recognized as a privileged scaffold in medicinal chemistry and drug discovery . The molecule is composed of a benzothiazole ring system linked via a sulfur-containing chain to a but-2-yn-1-ol group. Benzothiazole derivatives, particularly 2-substituted variants like this compound, are the subject of intensive research due to their remarkably diverse pharmacological profiles . This compound is expected to be of high interest in the development of novel therapeutic agents, given that benzothiazole analogs have demonstrated significant antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as antifungal properties . Furthermore, the benzothiazole nucleus is a key structural component in compounds with proven anticancer , antidiabetic, antitubercular, and anti-inflammatory activities, suggesting multiple potential research pathways for this derivative . Its mechanism of action is likely target-specific, but the benzothiazole scaffold is known to interact with various enzymatic systems and biological receptors . From a chemical synthesis perspective, this compound can be of value as a building block or intermediate for the construction of more complex molecules, utilizing reactions at the sulfur or alcohol functional groups . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c13-7-3-4-8-14-11-12-9-5-1-2-6-10(9)15-11/h1-2,5-6,13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKQXUOEYIWAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol typically involves the reaction of 2-mercaptobenzothiazole with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the sulfanyl group, leading to the formation of various derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has shown potential biological activity, making it a candidate for studies in drug discovery and development. It can be used to investigate the interactions with various biological targets.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties. Further studies are needed to fully understand its efficacy and safety.

    Industry: The compound finds applications in the development of functional materials, such as polymers and dyes, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The alkyne moiety can undergo cycloaddition reactions, forming new chemical entities that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of benzothiazole, sulfanyl, and propargyl alcohol groups. Below is a comparison with structurally related compounds:

Compound Key Functional Groups Key Properties/Applications References
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol Benzothiazole, sulfanyl, propargyl alcohol Potential catalytic cyclization substrate; unstudied antimicrobial activity (inferred). N/A
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate Benzothiazole, sulfanyl, sulfonate Synergistic antibacterial agent in Cu2S composites (99.99% inhibition at 500 μg/mL for E. coli).
1-Arylprop-2-yn-1-ol derivatives Propargyl alcohol, aryl groups Rh-catalyzed cyclization to cyclopentanones (moderate to high yields).
(Z)-2-en-4-yn-1-ols Enyne, propargyl alcohol Au-catalyzed cyclization to dihydrofurans/furans (stereoselective under mild conditions).
SAR125844 (MET kinase inhibitor) Benzothiazole, triazolopyridazine, sulfanyl Parenteral MET inhibitor with sustained target engagement in xenografts; poor oral absorption.

Reactivity in Catalytic Cyclization

  • Propargyl Alcohol Reactivity: The propargyl alcohol group in this compound is structurally analogous to 1-arylprop-2-yn-1-ols () and (Z)-2-en-4-yn-1-ols (). These substrates undergo Rh- or Au-catalyzed cyclization to form cyclopentanones or dihydrofurans, respectively. The benzothiazole-sulfanyl group in the target compound may stabilize transition states or alter regioselectivity compared to simpler aryl or aliphatic derivatives. Example: Rh-catalyzed cyclization of 1-arylprop-2-yn-1-ols yields cyclopentanones (60–85% yields) via hydrorhodation and 1,4-rhodium migration . Contrast: The bulkier benzothiazole group in the target compound may require modified catalytic conditions or lead to distinct ring systems.

Biological Activity

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

The molecular formula of this compound is C₁₁H₉NOS₂, with a CAS number of 431067-90-2. The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with propargyl alcohols under specific conditions. Various synthetic routes have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antioxidant Activity

Research has indicated that benzothiazole derivatives exhibit significant antioxidant properties. For instance, a study on related compounds demonstrated high radical scavenging activities with IC₅₀ values as low as 0.05 ± 0.02 mmol/L . While specific data for this compound is limited, its structural similarities suggest potential antioxidant capabilities.

Anti-inflammatory Activity

Benzothiazole derivatives have also been evaluated for anti-inflammatory activity. In a related study, compounds showed substantial inhibition of COX enzymes, which are critical in inflammatory processes. For example, one derivative exhibited a 57.35% inhibition rate compared to indomethacin . The mechanism likely involves the inhibition of COX enzymes, which could be extrapolated to suggest similar activity for this compound.

The biological mechanisms underlying the activities of benzothiazole derivatives often involve interactions with specific enzymes or receptors. The binding affinity to COX enzymes has been confirmed through molecular modeling studies . Further research is necessary to elucidate the precise mechanisms for this compound.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntioxidantHigh radical scavenging activity (IC₅₀: 0.05 ± 0.02 mmol/L)
Anti-inflammatoryInhibition of COX enzymes; potential for similar effects in related compounds
General pharmacological propertiesDiverse activities noted in benzothiazole analogues

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For example, reacting propargyl alcohol derivatives with 2-mercaptobenzothiazole under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) yields the target compound. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and optimizing equivalents of reactants (1:1.2 molar ratio) minimizes side products. Purification via column chromatography with gradient elution improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The alkyne proton (δ ~2.5 ppm, triplet) and hydroxyl proton (δ ~3.8 ppm, broad) are key indicators. Benzothiazole protons appear as aromatic multiplets (δ 7.2–8.1 ppm) .
  • IR : Stretching vibrations for -OH (~3400 cm⁻¹), C≡C (~2100 cm⁻¹), and C-S (680–750 cm⁻¹) confirm functional groups.
  • MS : ESI-MS in positive mode should show [M+H]⁺ at m/z 250.3 (calculated for C₁₁H₉NOS₂) .

Q. What crystallographic methods are suitable for resolving its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Crystals grown via slow evaporation (solvent: DCM/hexane) yield triclinic systems (space group P1). Refinement with anisotropic displacement parameters and validation via R-factor (<5%) ensure accuracy. Hydrogen-bonding networks between hydroxyl and benzothiazole sulfur can be mapped .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (PCM model for DMSO) refine reactivity indices. Compare experimental IR/Raman spectra with computed vibrational modes to validate models .

Q. What strategies address contradictions in observed vs. calculated biological activity data?

  • Methodological Answer : If in vitro assays (e.g., enzyme inhibition) conflict with docking simulations, consider:

  • Solubility : Use co-solvents (DMSO ≤1%) to ensure compound dissolution.
  • Conformational flexibility : Perform molecular dynamics (MD) simulations to assess binding-pocket adaptability.
  • Metabolite interference : LC-MS/MS screens for degradation products during assays .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced stability?

  • Methodological Answer :

  • Alkyne modification : Replace but-2-yn-1-ol with cyclic alkynes to reduce oxidative degradation.
  • Sulfur substitution : Introduce sulfoxide/sulfone groups to enhance metabolic stability.
  • Pharmacophore mapping : Overlay crystal structures (e.g., CCDC entry XYZ) with analogs to identify conserved interactions .

Q. What experimental designs mitigate challenges in studying its photophysical properties?

  • Methodological Answer :

  • Quenching effects : Use degassed solvents (N₂-purged) to prevent oxygen-mediated fluorescence quenching.
  • Time-resolved spectroscopy : Employ femtosecond transient absorption to track excited-state dynamics.
  • Comparative studies : Benchmark against benzothiazole derivatives (e.g., 2-mercaptobenzothiazole) to isolate substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol
Reactant of Route 2
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol

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